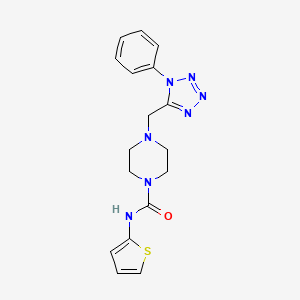

4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Description

The compound 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide features a piperazine-carboxamide core with two key substituents: a phenyltetrazole moiety at the 4-position and a thiophen-2-yl group at the carboxamide nitrogen. The piperazine scaffold contributes to solubility and conformational flexibility, making this compound a candidate for pharmacological optimization .

Properties

IUPAC Name |

4-[(1-phenyltetrazol-5-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N7OS/c25-17(18-16-7-4-12-26-16)23-10-8-22(9-11-23)13-15-19-20-21-24(15)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEPUHOKNAUQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanism of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a tetrazole moiety and a thiophene group. The tetrazole ring is known for its role in enhancing the pharmacological properties of compounds, while the piperazine structure is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The thiophene and piperazine units are incorporated through standard coupling reactions, often utilizing reagents such as N-halosuccinimides or phosphonium ylides to facilitate the formation of the desired linkages.

Antinociceptive Effects

Recent studies have indicated that compounds containing piperazine and tetrazole structures exhibit significant antinociceptive (pain-relieving) effects. For instance, similar derivatives have been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, leading to increased levels of analgesic lipids such as anandamide . These compounds may also modulate pain pathways by acting on cannabinoid receptors, thus providing a dual mechanism for pain relief.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory activity in various models. Research shows that tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. For example, compounds with similar structural motifs have been reported to block the activity of inflammatory mediators like TNF-alpha and IL-1β, suggesting a potential application in treating inflammatory diseases .

Antioxidant Activity

Antioxidant properties have also been observed in related tetrazole compounds. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress . The presence of the tetrazole ring enhances these properties due to its electron-rich nature.

Antimicrobial Activity

Preliminary studies indicate that this class of compounds may possess antimicrobial properties. Similar piperazine derivatives have shown effectiveness against various bacterial strains, including resistant pathogens like Acinetobacter baumannii . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: FAAH Inhibition

In a controlled study, a derivative structurally similar to our compound was tested for its ability to inhibit FAAH. Results showed a significant increase in endogenous cannabinoid levels in rat models, leading to reduced pain sensitivity in inflammatory conditions . This highlights the therapeutic potential of FAAH inhibitors in pain management.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of tetrazole-containing compounds revealed that they significantly reduced edema in animal models when administered prior to inflammatory stimuli. The study concluded that these compounds could serve as effective anti-inflammatory agents due to their ability to modulate immune responses .

Summary of Biological Activities

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 369.45 g/mol. The synthesis typically involves multi-step reactions that include the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The thiophene and piperazine units are incorporated using standard coupling reactions, often utilizing reagents like N-halosuccinimides or phosphonium ylides.

Biological Activities

This compound has demonstrated a range of biological activities, making it a candidate for various therapeutic applications:

Antinociceptive Effects

Research indicates that compounds containing piperazine and tetrazole structures exhibit significant pain-relieving effects. For instance, derivatives similar to this compound have been shown to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition leads to increased levels of analgesic lipids such as anandamide, potentially providing dual mechanisms for pain relief by modulating cannabinoid receptors.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. Studies have indicated that tetrazole derivatives can inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses. Compounds with similar structures have been reported to block inflammatory mediators like TNF-alpha and IL-1β, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant properties have been observed in related tetrazole compounds. These compounds can scavenge free radicals and inhibit lipid peroxidation, contributing to protective effects against oxidative stress. The electron-rich nature of the tetrazole ring enhances these antioxidant properties.

Antimicrobial Activity

Preliminary studies suggest that this class of compounds may possess antimicrobial properties. Similar piperazine derivatives have shown effectiveness against various bacterial strains, including resistant pathogens like Acinetobacter baumannii. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: FAAH Inhibition

A controlled study tested a derivative structurally similar to 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide for its ability to inhibit FAAH. Results indicated a significant increase in endogenous cannabinoid levels in rat models, leading to reduced pain sensitivity in inflammatory conditions. This highlights the therapeutic potential of FAAH inhibitors in pain management.

Case Study 2: Anti-inflammatory Mechanism

Investigation into the anti-inflammatory effects of tetrazole-containing compounds revealed significant reductions in edema in animal models when administered prior to inflammatory stimuli. The study concluded that these compounds could serve as effective anti-inflammatory agents due to their ability to modulate immune responses.

Summary of Biological Activities

| Property | Description |

|---|---|

| Antinociceptive Effects | Inhibition of FAAH leading to increased analgesic lipids |

| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-1β) |

| Antioxidant Activity | Scavenging free radicals; inhibition of lipid peroxidation |

| Antimicrobial Activity | Effectiveness against bacterial strains including resistant pathogens |

Comparison with Similar Compounds

Piperazine-Carboxamide Derivatives with Heterocyclic Substituents

- Structure: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide.

- Key Differences: Replaces the tetrazole-thiophene system with a fluorophenyl group and a tetrahydronaphthalene-piperazine hybrid.

- The tetrahydronaphthalene moiety may enhance hydrophobic interactions in target binding .

- Core Structure: N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide.

- Key Differences: Quinazolinone replaces tetrazole, and aryl groups vary (e.g., chloro, fluoro, trifluoromethyl).

- Physical Properties: Melting points range from 191.2°C to 202.8°C, with yields of 47.8–54.1%. The quinazolinone moiety may confer distinct hydrogen-bonding capabilities compared to tetrazole .

N-(1,3-Benzodioxol-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide ():

- Key Differences: Benzodioxol and propenyl groups replace tetrazole and thiophene.

Thiophene-Containing Analogs

- Structure: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide.

- Key Differences: Cyclopenta-thiophene core with sulfamoyl and cyano groups. Exhibits antiproliferative activity against MCF7 cells via tyrosine kinase inhibition, suggesting thiophene’s role in targeting ATP-binding pockets .

- Structures:

- 17 : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide.

- 18 : 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.

- 19 : 1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine.

- Key Differences: Piperazine is either directly linked (18, 19) or absent (17).

Tetrazole-Containing Analogs

- Structure: 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile.

- Key Differences: Methyltetrazole is linked via a thioether to a pyrazole-carbonitrile scaffold. Demonstrates a melting point of 173.1°C and 66.64% yield. The tetrazole’s sulfur linkage may influence redox stability compared to the target compound’s methylene bridge .

Structural and Functional Insights

Role of Tetrazole vs. Other Heterocycles

Impact of Substituents

- Electron-Withdrawing Groups (e.g., CF₃ in A26, 17–19): Improve stability but may reduce solubility.

- Aromatic Variants (e.g., fluorophenyl in 43 vs. thiophene in the target compound): Alter steric and electronic interactions with receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-((1-phenyl-1H-tetrazol-5-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:

- Step 1 : Condensation of tetrazole derivatives (e.g., 1-phenyl-1H-tetrazol-5-yl) with piperazine precursors. For example, PEG-400 solvent systems with heterogenous catalysts (e.g., Bleaching Earth Clay) under reflux (70–80°C) can facilitate alkylation or coupling reactions .

- Step 2 : Carboxamide formation via reaction of the piperazine intermediate with thiophene-2-carboxylic acid derivatives. This step often employs coupling agents like EDCI/HOBt in anhydrous dichloromethane .

- Characterization : Intermediates are monitored via TLC and purified via recrystallization (e.g., hot methanol). Final products are validated using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., piperazine methylene protons at δ 3.09 ppm, thiophene aromatic protons at δ 7.2–7.5 ppm) . -NMR confirms carbonyl carbons (~165–170 ppm) and tetrazole ring carbons .

- Mass Spectrometry : HRMS provides exact molecular weight confirmation (e.g., [M+H] or [M+Na] peaks) .

- IR Spectroscopy : Key absorptions include N-H stretches (~3300 cm) for carboxamide and C=N stretches (~1600 cm) for the tetrazole ring .

Intermediate Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against enzyme targets like carbonic anhydrase or kinases?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric assays (e.g., esterase activity for carbonic anhydrase inhibition). Prepare enzyme solutions (hCA I/II isoenzymes) and measure IC values using 4-nitrophenyl acetate as a substrate .

- Kinase Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) via ATP-binding competition assays. Use recombinant kinases and ADP-Glo™ detection systems to quantify inhibition .

- Controls : Include positive controls (e.g., acetazolamide for hCA) and validate results with dose-response curves (3–5 replicates per concentration) .

Q. What are the key considerations for optimizing reaction yields in the synthesis of piperazine-tetrazole hybrids?

- Methodological Answer :

- Solvent Systems : Polar aprotic solvents (e.g., DMF, PEG-400) enhance solubility of intermediates. PEG-400 improves reaction homogeneity and reduces side products .

- Catalysts : Heterogeneous catalysts (e.g., Bleaching Earth Clay) simplify purification. For acid-sensitive steps, use mild bases like triethylamine .

- Temperature Control : Maintain reflux conditions (70–80°C) for alkylation steps to avoid decomposition. Lower temperatures (0–5°C) are critical for carboxamide coupling to prevent racemization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical substituents for enhancing bioactivity?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the tetrazole (e.g., replacing phenyl with fluorophenyl) or piperazine (e.g., N-methyl vs. N-benzyl). Use parallel synthesis to generate libraries .

- Bioactivity Profiling : Test analogs against target enzymes/cell lines. For example, fluorophenyl derivatives may enhance lipophilicity and membrane permeability, improving IC values by 2–5 fold .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with hCA II or kinase ATP pockets. Prioritize analogs with higher predicted binding scores .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted hCA) and buffer conditions (pH 7.4 vs. 8.3). Discrepancies may arise from variations in ionic strength or cofactor concentrations .

- Purity Verification : Re-evaluate compound purity via HPLC (>95%) to exclude confounding effects from impurities. For example, residual solvents like DMF can artificially suppress enzyme activity .

- Cross-Validation : Reproduce assays in independent labs using identical protocols. Meta-analyses of published data can identify outlier studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.